3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione
Description
3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione is a complex heterocyclic compound that features a unique arrangement of sulfur, nitrogen, and boron atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Properties
IUPAC Name |
3-phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN3S2/c1-3-10-17(11-4-2)18-15-19(12-13-22-15)16(21)20(17)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3/q-1/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJTXCZGNLREIP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(NC2=[N+](C=CS2)C(=S)N1C3=CC=CC=C3)(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of a phenyl-substituted thiazole with a diaza-bicyclo compound under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which 3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and diaza-bicyclo derivatives, such as:
- 1,3,4-thiadiazole derivatives
- Triazolothiadiazine derivatives
- Indole derivatives
Uniqueness
What sets 3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione apart is its unique combination of sulfur, nitrogen, and boron atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
